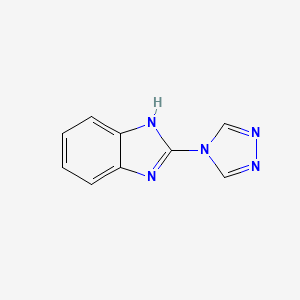

2-(1,2,4-triazol-4-yl)-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7N5 |

|---|---|

Molecular Weight |

185.19 g/mol |

IUPAC Name |

2-(1,2,4-triazol-4-yl)-1H-benzimidazole |

InChI |

InChI=1S/C9H7N5/c1-2-4-8-7(3-1)12-9(13-8)14-5-10-11-6-14/h1-6H,(H,12,13) |

InChI Key |

BXQQBAZYRSZOGH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)N3C=NN=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N3C=NN=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1,2,4 Triazol 4 Yl 1h Benzimidazole Derivatives

Established Synthetic Pathways

The traditional synthesis of 2-(1,2,4-triazol-4-yl)-1H-benzimidazole derivatives typically involves a sequential construction of the heterocyclic rings. A common and well-established pathway commences with the condensation of an o-phenylenediamine (B120857) derivative with an appropriate aromatic aldehyde or carboxylic acid to form the benzimidazole (B57391) ring. nih.govnih.gov This is often followed by a series of reactions to build and append the 1,2,4-triazole (B32235) ring.

One representative multi-step synthesis is as follows:

Benzimidazole Formation: The process often starts with the reaction of a substituted o-phenylenediamine with methyl 4-formylbenzoate (B8722198) in the presence of sodium metabisulfite (B1197395) (Na₂S₂O₅) to yield a methyl 4-(1H-benzimidazol-2-yl)benzoate derivative. nih.gov

Hydrazide Formation: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically under reflux in ethanol, to convert the ester group into a hydrazide, forming a 4-(1H-benzimidazol-2-yl)benzohydrazide. nih.govnih.gov

Thiosemicarbazide (B42300) Intermediate: The benzohydrazide (B10538) is subsequently reacted with an alkyl or aryl isothiocyanate. This reaction leads to the formation of a corresponding N-substituted-2-(4-(1H-benzimidazol-2-yl)benzoyl)hydrazine-1-carbothioamide (a thiosemicarbazide derivative). nih.govmdpi.com

Triazole Ring Cyclization: The crucial 1,2,4-triazole ring is then formed by the intramolecular cyclization of the thiosemicarbazide intermediate. This is typically achieved by refluxing the compound in the presence of a base, such as sodium hydroxide (B78521) (NaOH). Subsequent acidification yields the 5-(4-(1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazole-3-thiol. mdpi.comnih.gov

Final Derivatization: The thiol group on the triazole ring serves as a handle for further functionalization, for instance, through substitution reactions with various electrophiles like 2-bromoacetophenone (B140003) derivatives to yield the final target compounds. nih.govnih.gov

Another established route involves the reaction of 2-mercaptobenzimidazole (B194830) with ethyl chloroacetate (B1199739) to form an ester, which is then converted to the corresponding acetohydrazide. researchgate.net This hydrazide can be reacted with phenylisocyanate or phenylisothiocyanate, followed by base-catalyzed cyclization to form the triazole ring. researchgate.net

Advancements in Green Chemistry Synthesis

In recent years, principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize waste, reduce reaction times, and avoid the use of hazardous materials. acs.orgnih.gov These advancements have been successfully applied to the synthesis of this compound derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering significant advantages over conventional heating methods. acs.orgscielo.org.za The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently results in higher product yields and purity. nih.govnih.govarkat-usa.org

In the synthesis of benzimidazole-triazole hybrids, MAOS has been effectively employed at various stages. For instance, the formation of key benzimidazole intermediates, such as methyl 4-(1H-benzimidazol-2-yl)benzoates and their subsequent conversion to hydrazides, has been achieved in as little as 10 minutes with yields ranging from 81% to 89%, a significant improvement over classical methods. nih.gov Similarly, the cyclization of thiourea (B124793) derivatives to form the benzimidazole ring has been accomplished in just 2 minutes under microwave irradiation. acs.orgnih.gov Researchers have reported that MAOS provides an efficient, high-yielding, and rapid procedure for producing pure this compound derivatives. nih.govnih.gov

The table below compares reaction times and yields for the synthesis of 1,2,4-triazole derivatives using conventional heating versus microwave irradiation, illustrating the efficiency of the MAOS approach. scielo.org.zanih.gov

| Product | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) |

| Thioether derivatives containing 1,2,4-triazole | 130 min | 10 min | 77% |

| 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 min | 85% |

| Piperazine-azole-fluoroquinolone based 1,2,4-triazole | 27 hours | 30 min | 96% |

This table presents a summary of comparative data from studies on 1,2,4-triazole synthesis, highlighting the general advantages of MAOS.

The use of novel catalysts is another cornerstone of green synthetic chemistry. Ionic liquids (ILs), which are salts with low melting points, have gained attention as environmentally benign solvents and catalysts due to their low vapor pressure, non-volatility, and thermal stability. mdpi.comrsc.org

In the context of benzimidazole synthesis, ionic liquids such as 1-butyl-3-methylimidazolium ([Bmim]BF₄) have been used as effective catalysts, particularly under solvent-free and microwave irradiation conditions. researchgate.net This combination allows for the efficient synthesis of 1,2-disubstituted benzimidazoles with benefits including short reaction times and simple work-up procedures. mdpi.comresearchgate.net While many studies focus on the broader class of benzimidazoles, the principles are applicable to the synthesis of precursors for the target compound. For example, the synthesis of 2-substituted benzimidazoles has been investigated using [BMIM]HSO₄ as an ionic liquid under microwave irradiation, achieving excellent yields. mdpi.com Other eco-friendly catalysts, such as lanthanide triflates (e.g., Zn(OTf)₂), have also been successfully employed as Lewis acids in the synthesis of benzimidazole-linked triazole derivatives. mdpi.com

Reducing the use of volatile and toxic organic solvents is a key goal of green chemistry. nih.gov Syntheses conducted in aqueous media or under solvent-free conditions represent significant progress in this area. Several modern synthetic procedures for benzimidazole and triazole derivatives have adopted these approaches.

Microwave-assisted synthesis, as mentioned earlier, is often performed under solvent-free conditions, which not only accelerates the reaction but also simplifies purification and reduces chemical waste. nih.govarkat-usa.org For example, the reaction of o-phenylenediamine with aldehydes can be carried out using intermittent grinding or microwave assistance on a silica (B1680970) support without bulk solvent. mdpi.com The synthesis of 1,2-disubstituted benzimidazoles has been efficiently achieved by reacting 1,2-diaminobenzenes with aldehydes under solvent-free conditions, catalyzed by an ionic liquid and aided by microwave irradiation. researchgate.net The synthesis of some benzimidazole-triazole precursors has also been achieved by refluxing reactants in aqueous ethanol, demonstrating a move towards more environmentally friendly solvent systems. ekb.eg

Comprehensive Spectroscopic and Structural Characterization of 2 1,2,4 Triazol 4 Yl 1h Benzimidazole and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 2-(1,2,4-triazol-4-yl)-1H-benzimidazole. Through ¹H, ¹³C, and various 2D NMR experiments, a complete picture of the molecular framework can be assembled.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of protons. For benzimidazole-triazole hybrids, the spectrum is characterized by distinct regions. The benzimidazole (B57391) N-H proton typically appears as a broad singlet at a very downfield chemical shift, often above 12.0 ppm, due to its acidic nature and potential for hydrogen bonding. nih.gov Protons on the benzene (B151609) ring of the benzimidazole moiety generally resonate in the aromatic region between 7.0 and 8.5 ppm. nih.govacs.org Their specific shifts and coupling patterns (doublets, triplets, or multiplets) depend on the substitution pattern. The protons of the 1,2,4-triazole (B32235) ring are also found in the aromatic region, often at higher chemical shifts (further downfield) due to the electron-withdrawing nature of the nitrogen atoms. nih.govacs.org

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. The benzimidazole carbons show characteristic shifts: the C2 carbon, positioned between the two nitrogen atoms, is typically observed downfield around 140-155 ppm. The carbons of the fused benzene ring appear in the 110-145 ppm range. nih.govacs.org The carbons of the 1,2,4-triazole ring also resonate in the aromatic region, with their precise locations influenced by the surrounding nitrogen atoms.

2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is crucial for unambiguous signal assignment.

COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons within the benzene and triazole rings.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Benzimidazole-Triazole Analogues

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide | 12.78 (s, 1H, NH), 11.74 (s, 1H, NH), 8.24-7.36 (m, 9H, Ar-H), 3.91 (s, 2H, CH₂) | 173.30 (C=O), 166.53-114.05 (Ar-C), 40.32 (CH₂) | acs.org |

| 2-(4-(5-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1H-benz[d]imidazole-5(6)-carbonitrile | 4.97 (s, 2H, S-CH₂) | Not provided | acs.org |

| General Benzimidazole-Triazole Hybrids | 13.03-13.32 (s, 1H, Benzimidazole N-H), 4.58-5.03 (s, 2H, S-CH₂) | >190 (C=O), 41.08-46.21 (S-CH₂) | nih.gov |

Note: The data presented is for analogue structures to illustrate typical chemical shift ranges.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula.

For this compound and its analogues, techniques like Electrospray Ionization (ESI) are commonly used. The compound is typically protonated to form the [M+H]⁺ ion. The experimentally measured m/z value of this ion is then compared to the theoretical value calculated from the molecular formula. A match within a small tolerance (e.g., ±5 ppm) provides strong evidence for the proposed structure and confirms that the correct atoms are present in the correct numbers. This technique is routinely used to support the structural data obtained from NMR and other spectroscopic methods. nih.govacs.orgresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound and its derivatives, the FT-IR spectrum reveals several characteristic absorption bands:

N-H Stretching: A broad absorption band is typically observed in the range of 3100-3500 cm⁻¹, corresponding to the N-H stretching vibration of the benzimidazole ring. nih.govresearchgate.net The broadness is often indicative of hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands typically just above 3000 cm⁻¹. rdd.edu.iqresearchgate.net

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the imidazole (B134444) and triazole rings, and the C=C bonds of the aromatic benzene ring, give rise to a series of sharp to medium intensity bands in the 1450-1650 cm⁻¹ region. rdd.edu.iqijsr.net These bands are characteristic of the heterocyclic and aromatic systems.

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of absorptions from various bending and stretching vibrations. This "fingerprint region" is unique to the molecule and can be used for identification by comparison with a known spectrum.

Table 2: Typical FT-IR Absorption Bands for Benzimidazole-Triazole Systems

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Benzimidazole) | 3069 - 3472 | nih.gov |

| Aromatic C-H Stretch | 3032 - 3097 | researchgate.net |

| C=N Stretch (Ring) | 1600 - 1670 | nih.govacs.org |

| C=C Stretch (Aromatic) | 1483 - 1529 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. Molecules with conjugated systems, such as the aromatic and heterocyclic rings in this compound, exhibit characteristic UV absorptions.

The UV-Vis spectra of benzimidazole and triazole derivatives typically show strong absorption bands in the range of 200-400 nm. ijsr.netmdpi.comnist.gov These absorptions are generally attributed to π → π* transitions within the conjugated π-electron systems of the benzimidazole and triazole rings. The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent and the specific substitution on the rings. The study of these electronic transitions is valuable for understanding the electronic structure of the molecule.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

For analogues of this compound, single-crystal X-ray diffraction studies have provided definitive structural proof. nih.govmagtech.com.cnmdpi.com These analyses confirm the connectivity of the benzimidazole and triazole rings. Key findings from such studies often include:

Planarity: The benzimidazole and triazole ring systems are individually planar. The dihedral angle between these two rings is a critical structural parameter. nih.gov

Bond Parameters: Precise measurements of all bond lengths and angles confirm the expected values for aromatic and heterocyclic systems.

Intermolecular Interactions: The crystal packing is often dominated by intermolecular hydrogen bonds, particularly involving the benzimidazole N-H group, which can act as a hydrogen bond donor to nitrogen atoms on adjacent molecules. magtech.com.cn π-π stacking interactions between the flat aromatic rings are also commonly observed, contributing to the stability of the crystal lattice.

Table 3: Example Crystallographic Data for a Benzimidazole-Triazole Analogue

| Compound | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| 2-[2-(1H-1,2,4-trizole-1-yl)ethyl]-1H-benzimidazole hemihydrate | Orthorhombic | Pbcn | N-H···N hydrogen bonding forms 1-D supramolecular chains. | magtech.com.cn |

| 2-({4-[4-(1H-Benzimidazol-2-yl)phenyl]-1H-1,2,3-triazol-1-yl}methoxy)ethanol | Not specified | Not specified | Dihedral angle between benzene and benzimidazole planes is 19.8°. | nih.gov |

| 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | Monoclinic | P2₁/n | The main structural motif is formed by N-H···N and C-H···N hydrogen bonds. | mdpi.com |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It measures the inelastic scattering of monochromatic light (from a laser) as it interacts with a molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For aromatic and heterocyclic compounds, Raman spectroscopy is particularly useful for characterizing the vibrations of the molecular backbone. The Raman spectrum of this compound would be expected to show strong bands corresponding to the ring stretching modes of both the benzimidazole and 1,2,4-triazole rings. nih.govresearchgate.net These vibrations provide a detailed "fingerprint" that is highly specific to the molecule's structure. Comparing the experimental Raman spectrum with data from DFT (Density Functional Theory) calculations can aid in the precise assignment of vibrational modes. nih.govresearchgate.net

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide |

| 2-(4-(5-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1H-benz[d]imidazole-5(6)-carbonitrile |

| 2-[2-(1H-1,2,4-trizole-1-yl)ethyl]-1H-benzimidazole |

| 2-({4-[4-(1H-Benzimidazol-2-yl)phenyl]-1H-1,2,3-triazol-1-yl}methoxy)ethanol |

Computational and Theoretical Investigations of 2 1,2,4 Triazol 4 Yl 1h Benzimidazole

Density Functional Theory (DFT) for Ground-State Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed matter. researchgate.netdnu.dp.ua It is widely employed to determine the ground-state properties of molecules by calculating the electron density. DFT studies on benzimidazole (B57391) and triazole derivatives provide deep insights into their structural properties, stability, and reactivity. nih.govacs.org For instance, DFT calculations have been successfully used to analyze the electronic structure and properties of novel benzimidazole derivatives, with results showing good agreement with experimental data. nih.gov

Molecular Geometry Optimization and Conformer Analysis

A fundamental application of DFT is molecular geometry optimization, a process that locates the minimum energy structure of a molecule. This calculation determines the most stable three-dimensional arrangement of atoms by finding the bond lengths, bond angles, and dihedral (torsional) angles that correspond to the lowest energy state. In studies on benzimidazole-tethered oxazepine hybrids, for example, molecular structures were calculated using the B3LYP/6–31G(d,p) method and were found to be in good agreement with their experimental X-ray crystal structures. researchgate.net

Table 1: Example of Optimized Geometrical Parameters for a Related Benzimidazole Derivative (Note: This data is illustrative and not for 2-(1,2,4-triazol-4-yl)-1H-benzimidazole)

| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (X-ray) |

|---|---|---|---|

| Bond Length (Å) | N-C (imidazole) | 1.376 | 1.372 |

| Bond Length (Å) | C=N (imidazole) | 1.321 | 1.318 |

| Bond Angle (°) | C-N-C (imidazole) | 108.5 | 108.3 |

| Dihedral Angle (°) | Ring-Ring Torsion | 180.0 | 179.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Electron Transfer)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. acs.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pku.edu.cn The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the kinetic stability and chemical reactivity of a molecule. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov In a study of novel benzimidazole-triazole derivatives, a compound with a lower energy gap (ΔE = 3.598 eV) was found to be more chemically reactive, which was consistent with its significant inhibitory activity against the enzyme topoisomerase I. nih.govnih.gov The analysis of FMOs also helps to understand intramolecular charge transfer within a molecule. acs.org

Table 2: Example of FMO Energies and Energy Gaps for Benzimidazole-Triazole Derivatives (Note: Data is for illustrative compounds from literature and not the subject compound)

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Compound 4b | -5.712 | -2.114 | 3.598 | nih.govnih.gov |

| Compound 4h | -5.698 | -1.899 | 3.799 | nih.govnih.gov |

| Compound P1 | -6.235 | -1.543 | 4.692 | researchgate.net |

Electrostatic Potential and Mulliken Population Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecular surface. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. nih.gov This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for biological recognition processes. nih.govresearchgate.net

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. uni-muenchen.de Though it has known limitations, it provides a straightforward way to quantify the electron distribution. uni-muenchen.de For example, in a study of substituted 1,2,4-triazole (B32235) derivatives, Mulliken analysis showed that the most negative charges were distributed on specific nitrogen and carbon atoms, identifying them as key sites for interaction. researchgate.net This information is valuable for understanding how a molecule like this compound might interact with metal ions or biological receptors. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are routinely used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) help in the assignment of experimental spectral bands. dnu.dp.ua In studies of benzimidazole and triazine derivatives, characteristic absorption bands for NH and C=O groups were identified and correlated with calculated frequencies. acs.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed with good accuracy. nih.gov For newly synthesized benzimidazole-1,2,4-triazole derivatives, the structures were elucidated using ¹H NMR, ¹³C NMR, and mass spectrometry, with the observed chemical shifts matching expected values for the proposed structures. nih.govnih.gov For instance, the proton of the benzimidazole N-H group was typically observed as a singlet between 13.03 and 13.32 ppm. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excited States and Optical Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study the properties of molecules in their electronic excited states. nih.govresearchgate.net This method is essential for understanding a molecule's response to light, including its UV-visible absorption spectrum, fluorescence, and other photophysical properties. arabjchem.org

TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in a UV-Vis spectrum. However, the accuracy of TD-DFT can be challenging for certain molecular systems, such as those involving charge-transfer excitations or specific regioisomers. For example, a study on 1,2,3-triazole based regioisomers found that many common DFT functionals struggled to accurately predict the differences in their experimental absorption and emission spectra, highlighting the need for careful validation of the chosen computational method. rsc.org

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Adsorption Mechanisms

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net An MD simulation provides detailed information on the fluctuations and conformational changes of a single molecule or the interactions between molecules. nih.gov This technique is particularly valuable for studying how a ligand binds to a protein, assessing the stability of the resulting complex, and understanding adsorption processes on surfaces. rsc.orgtandfonline.com

In the context of drug design, MD simulations are used to validate the results of molecular docking. figshare.com By simulating the ligand-protein complex in a realistic environment (e.g., in water) for a duration of nanoseconds, researchers can assess the stability of the binding pose. Key parameters analyzed include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone from its initial position, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual amino acid residues. researchgate.net Stable RMSD values over the simulation time suggest a stable binding complex. tandfonline.com Such studies have been performed on various benzimidazole derivatives to confirm their potential as inhibitors of biological targets. nih.govrsc.orgfigshare.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound and its derivatives, to the active site of a target protein. These in silico studies are crucial for understanding the molecular basis of a compound's biological activity, guiding lead optimization, and designing new, more potent inhibitors.

Prediction of Binding Modes and Affinities

Molecular docking simulations have been extensively employed to predict how benzimidazole-triazole hybrids bind to various biological targets and to estimate the strength of this binding, typically expressed as binding energy or affinity (in kcal/mol). Lower binding energy values suggest a more stable and favorable interaction between the ligand and the target protein.

Studies on benzimidazole derivatives bearing a 1,2,4-triazole moiety have identified them as potent inhibitors of several key enzymes implicated in cancer and microbial infections. For instance, when docked against the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy, derivatives of the core structure have shown strong binding affinities. One particular derivative demonstrated a superior binding affinity of -10.0 kcal/mol, indicating a very stable interaction within the EGFR binding pocket. researchgate.net Other related compounds also showed favorable binding energies when compared to the reference drug erlotinib. researchgate.net

In the context of antifungal research, benzimidazole-1,2,4-triazole derivatives have been docked against lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi. acs.orgnih.gov The docking results for the most active compounds revealed possible binding modes within the enzyme's active site. acs.orgnih.gov One proposed molecule from a series of benzimidazolyl-1,2,4-triazols exhibited a binding energy of -9.3 kcal/mol, which was significantly lower than that of the standard antifungal drug Fluconazole (B54011) (-6.7 kcal/mol), suggesting a higher binding affinity. researchgate.net

Furthermore, computational studies targeting enzymes crucial for DNA replication, such as DNA gyrase and human topoisomerase II, have also been performed. Benzimidazole and triazole derivatives demonstrated significant binding affinities toward both of these targets, with some designed compounds showing binding energies that surpassed those of standard drugs like ciprofloxacin (B1669076) and etoposide. ijpsjournal.com Similarly, when evaluated as potential Topoisomerase I inhibitors, molecular docking studies confirmed the promising binding affinity of active benzimidazole-triazole compounds, reinforcing their potential as anticancer agents. nih.gov

The following table summarizes the predicted binding affinities of various this compound derivatives against different protein targets as reported in computational studies.

| Compound Series | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference Ligand | Reference Ligand Affinity (kcal/mol) |

|---|---|---|---|---|---|

| Benzimidazole-1,2,4-triazole derivative (Compound 4) | EGFR | Not Specified | -10.0 | Erlotinib | -7.54 |

| Benzimidazolyl-1,2,4-triazol (Molecule P1) | Lanosterol 14α-demethylase | Not Specified | -9.3 | Fluconazole | -6.7 |

| Benzimidazole and triazole derivatives | DNA Gyrase | 6RKS | Favorable, surpassed standard | Ciprofloxacin | Not Specified |

| Benzimidazole and triazole derivatives | Human Topoisomerase II | 1ZXM | Favorable, surpassed standard | Etoposide | Not Specified |

| Benzimidazole-1,3,4-triazole hybrid (Compound 5e) | Carbonic Anhydrase I | Not Specified | IC50: 1.288 µM | Not Specified | Not Specified |

| Benzimidazole-1,3,4-triazole hybrid (Compound 5h) | Carbonic Anhydrase II | Not Specified | IC50: 1.532 µM | Not Specified | Not Specified |

Elucidation of Enzyme Active Site Interactions

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific molecular interactions that stabilize the ligand within the enzyme's active site. These interactions commonly include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For benzimidazole-1,2,4-triazole derivatives targeting EGFR, docking studies have revealed specific hydrogen bonding patterns. researchgate.net Several of the studied molecules were found to form a crucial intermolecular hydrogen bond between the NH atom of the triazole ring and the oxygen atom of the amino acid residue ARG817 in the EGFR binding pocket. researchgate.net Another derivative engaged in a different type of hydrogen bond, forming between a nitrogen atom in the benzimidazole ring and the NH3 group of the residue LYS721. researchgate.net These specific interactions are critical for anchoring the ligand in the correct orientation for inhibitory activity.

In studies targeting fungal lanosterol 14α-demethylase, the binding mode of azole antifungals is well-characterized. They typically act as non-competitive inhibitors by binding to the heme iron in the enzyme's active site. acs.orgnih.gov Molecular docking simulations of benzimidazole-triazole hybrids support this mechanism, showing how the nitrogen atoms of the triazole and benzimidazole rings contribute to strong binding within the active site. researchgate.net For example, in the active pocket of β-tubulin, another antifungal target, a related compound was shown to form two hydrogen bonds with the residue Gln11. researchgate.net

When targeting topoisomerases, docking studies have helped elucidate the potential binding interactions of these compounds with the enzyme. nih.gov The favorable interactions often involve a combination of hydrogen bonds and hydrophobic contacts, indicating strong and specific binding within the enzymatic active sites. ijpsjournal.com This detailed understanding of active site interactions is invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.

Biological Activities and Mechanisms of Action of 2 1,2,4 Triazol 4 Yl 1h Benzimidazole Derivatives

Antifungal Efficacy and Specific Enzymatic Targets

The fusion of benzimidazole (B57391) and 1,2,4-triazole (B32235) rings has produced a class of potent antifungal agents. acs.orgnih.gov These compounds are recognized for their ability to combat a range of pathogenic fungi, primarily by disrupting essential fungal-specific metabolic pathways.

The primary mechanism for the antifungal action of 2-(1,2,4-triazol-4-yl)-1H-benzimidazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). acs.orgnih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that regulates its fluidity and permeability. acs.orgnih.gov

Azole compounds, including these triazole derivatives, act as fungistatic agents by binding to the heme iron within the active site of CYP51. acs.orgnih.gov This interaction competitively inhibits the enzyme, preventing the conversion of lanosterol to ergosterol. mdpi.com The subsequent depletion of ergosterol and the accumulation of toxic 14-methylated sterols disrupt the fungal membrane's integrity, leading to the inhibition of fungal growth and, ultimately, cell death. acs.orgmdpi.com Molecular docking studies have confirmed that derivatives of this benzimidazole-triazole scaffold show a good binding affinity to the HEME group in the active site of CYP51, which correlates with their high antifungal activity. nih.govresearchgate.net

Derivatives of this compound have demonstrated significant in vitro activity against a variety of pathogenic Candida species, which are common causes of invasive fungal infections. acs.orgnih.gov The activity is often compared to standard antifungal drugs like fluconazole (B54011) and ketoconazole. nih.gov

Studies have evaluated these compounds against strains such as Candida albicans, Candida glabrata, Candida krusei, and Candida parapsilosis. nih.govresearchgate.net In one study, a series of benzimidazole-1,2,4-triazole derivatives (6a–6l) showed excellent activity against C. glabrata, with compounds 6b, 6i, and 6j being the most effective, exhibiting a Minimum Inhibitory Concentration (MIC) of 0.97 μg/mL. nih.govresearchgate.net Another series of hybrid compounds also showed potent activity, with compound 5w being the most effective against all tested Candida species with an MIC₅₀ value of 0.78 µg/mL. mdpi.com The antifungal activity of some compounds was found to be comparable or even superior to reference drugs like voriconazole (B182144) and fluconazole. researchgate.net

The structure-activity relationship (SAR) analysis suggests that substitutions on the benzimidazole ring can significantly influence antifungal potency. mdpi.com For instance, the presence of a fluoro or chloro group at the C-5 position of the benzimidazole ring has been shown to increase antifungal activity. mdpi.com

Table 1: Antifungal Activity of Selected Benzimidazole-Triazole Derivatives Against Candida Species

| Compound | C. albicans (MIC µg/mL) | C. glabrata (MIC µg/mL) | C. krusei (MIC µg/mL) | C. parapsilosis (MIC µg/mL) | Reference |

|---|---|---|---|---|---|

| 6b | >125 | 0.97 | 62.5 | 31.25 | nih.gov |

| 6i | >125 | 0.97 | 125 | 62.5 | nih.gov |

| 6j | >125 | 0.97 | 125 | 62.5 | nih.gov |

| 5w | 0.78 | 0.78 | 0.78 | 0.78 | mdpi.com |

| 5m | 1.56 | 1.56 | 1.56 | 1.56 | mdpi.com |

| 5o | 1.56 | 1.56 | 1.56 | 1.56 | mdpi.com |

| Fluconazole | 3.9 | 7.8 | 15.6 | 1.9 | nih.gov |

| Voriconazole | 0.24 | 0.48 | 0.48 | 0.12 | nih.gov |

Antineoplastic Potential and Topoisomerase Inhibition

The benzimidazole scaffold is a key component of various anticancer agents, and its combination with a triazole moiety has led to the development of compounds with significant antineoplastic properties. nih.gov

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are vital targets for anticancer drugs. esisresearch.org Certain benzimidazole derivatives, such as Hoechst 33342, are known to be DNA minor groove binders and topoisomerase I poisons. nih.govesisresearch.org

A series of novel 1,2,4-triazole benzimidazole derivatives were synthesized and evaluated for their inhibitory activity against DNA topoisomerase I. nih.gov In tests against the A549 human lung cancer cell line, compounds 4b and 4h emerged as the most potent, with IC₅₀ values of 7.34 ± 0.21 μM and 4.56 ± 0.18 μM, respectively. nih.govnih.gov These compounds demonstrated significant inhibitory activity against topoisomerase I, highlighting their potential as lead compounds for anticancer therapy. nih.govnih.gov In silico molecular docking studies have been used to explore the binding interactions of these compounds with the topoisomerase I enzyme. nih.gov

Table 2: Cytotoxic and Topoisomerase I Inhibitory Activity of Selected Benzimidazole-Triazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Topoisomerase I Inhibition | Reference |

|---|---|---|---|---|

| 4b | A549 | 7.34 ± 0.21 | Significant | nih.govnih.gov |

| 4h | A549 | 4.56 ± 0.18 | Significant | nih.govnih.gov |

| Doxorubicin | A549 | 12.420 ± 0.5 | N/A | nih.govnih.gov |

| Hoechst 33342 | A549 | 0.422 ± 0.02 | Positive Control | nih.govnih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in cell signaling pathways governing growth and division. acs.org Its dysregulation is a hallmark of many cancers, making it a key target for anticancer therapies. acs.org

New series of benzimidazole-1,2,4-triazole and benzimidazole-1,2,3-triazole hybrids have been designed and synthesized as potential EGFR inhibitors. acs.orgnih.govnih.gov The design often incorporates pharmacophoric features of known EGFR tyrosine kinase inhibitors (TKIs). nih.gov Molecular docking studies have shown that these hybrid molecules can fit into the EGFR's binding pocket. researchgate.net For example, one benzimidazole derivative was identified as a potent EGFR inhibitor, with docking studies revealing hydrogen bonding interactions with key residues Lys721 and Thr830. nih.gov The evaluation of these novel compounds for their ability to inhibit both wild-type (EGFRWT) and mutant forms (EGFRT790M) of the receptor is an active area of research. nih.govresearchgate.net

Diverse Enzyme Inhibition Profiling

Beyond their well-documented effects on CYP51 and topoisomerases, derivatives containing benzimidazole and triazole cores have been shown to inhibit a variety of other enzymes. The versatility of these heterocyclic scaffolds allows for their interaction with numerous biological targets. isp.edu.pk

For instance, triazole derivatives have been reported to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease. isp.edu.pkacs.org Furthermore, specific benzimidazole derivatives have demonstrated immunomodulatory effects through the inhibition of H+/K+-ATPase (proton pump), leading to intracellular acidification and inhibition of T cell proliferation. mdpi.com This diverse inhibitory profile underscores the broad therapeutic potential of chemical scaffolds based on this compound.

Carbonic Anhydrase (hCA I and hCA II) Inhibition Kinetics

Derivatives of benzimidazole have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II, which are crucial enzymes in various physiological processes. nih.gov Studies on N-acyl hydrazone-benzimidazole derivatives have revealed significant inhibitory action. For instance, certain compounds within this class demonstrated IC₅₀ values ranging from 5.156 to 1.684 µM for hCA I and 4.334 to 2.188 µM for hCA II. researchgate.net

Kinetic studies have been instrumental in elucidating the mechanism of inhibition. For the most potent compounds, the inhibition was determined to be noncompetitive. researchgate.net The inhibition constant (Ki) values for these derivatives were found to be in the range of 5.44 ± 0.14 µM to 0.299 ± 0.01 µM for hCA I and 3.699 ± 0.041 µM to 1.507 ± 0.01 µM for hCA II. researchgate.net Notably, some of these synthetic compounds displayed inhibitory activity comparable to the clinically used reference drug, acetazolamide (B1664987). researchgate.net For example, a 4-methylphenyl derivative exhibited a Ki value of 0.299 µM against hCA I, which is lower than that of acetazolamide (Ki = 1.63 µM), indicating a strong inhibitory potential. researchgate.net However, for the hCA II isoenzyme, the tested compounds generally showed higher Ki values compared to acetazolamide. researchgate.net

In contrast, phenolic mono and bis-Mannich bases that incorporate a benzimidazole moiety have been reported as poor to moderate inhibitors of hCA I and hCA II. frontiersin.org

Table 1: Carbonic Anhydrase Inhibition Data for Benzimidazole Derivatives

| Compound Type | Target Enzyme | IC₅₀ (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|---|

| N-Acyl Hydrazone-Benzimidazole | hCA I | 1.684 - 5.156 | 0.299 - 5.44 | Noncompetitive |

Urease Enzyme Inhibitory Activity

Benzimidazole derivatives have demonstrated notable inhibitory activity against the urease enzyme, a key target in the treatment of infections caused by ureolytic bacteria such as Helicobacter pylori. A series of benzimidazole derivatives exhibited potent urease inhibition with IC₅₀ values ranging from 5.85 to 20.82 µM. researcher.life This level of activity was significantly higher than that of the standard inhibitors thiourea (B124793) (IC₅₀: 22 µM) and hydroxyurea (B1673989) (IC₅₀: 100 µM). researcher.life

One of the most active compounds identified in these studies, designated 8g, displayed an IC₅₀ value of 5.85 µM. researcher.life Molecular docking studies have suggested a possible interaction mode between this potent inhibitor and the active site of the urease enzyme. researcher.life Another study on newly synthesized 1,2,4-triazole derivatives also investigated their potential as urease inhibitors, with one compound showing a noncompetitive inhibition type and a Ki value of 32.01 ± 0.25 µM. researchgate.net

Table 2: Urease Inhibitory Activity of Benzimidazole Derivatives

| Compound Series | IC₅₀ (µM) | Standard Inhibitor | Standard IC₅₀ (µM) |

|---|---|---|---|

| Benzimidazole Derivatives (8a-h) | 5.85 - 20.82 | Thiourea | 22 |

Alpha-Amylase and Alpha-Glucosidase Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key strategy in managing type-II diabetes mellitus. nih.gov A series of 1,2,4-triazole-bearing bis-hydrazone derivatives have been synthesized and evaluated for their dual inhibitory activities against these enzymes. nih.gov

These compounds displayed a broad range of inhibitory potentials, with IC₅₀ values from 0.70 ± 0.05 to 35.70 ± 0.80 μM for α-amylase and 1.10 ± 0.05 to 30.40 ± 0.70 μM for α-glucosidase. nih.govnih.gov Several of these derivatives were found to be significantly more potent than the standard drug acarbose, which has IC₅₀ values of 10.30 ± 0.20 μM for α-amylase and 9.80 ± 0.20 μM for α-glucosidase. nih.govnih.gov For example, one of the most active compounds demonstrated IC₅₀ values of 0.70 ± 0.05 μM against α-amylase and 1.10 ± 0.05 μM against α-glucosidase. nih.govnih.gov Structure-activity relationship analyses have indicated that the inhibitory activities are influenced by the substitution patterns on the aryl rings of the molecules. nih.gov

Table 3: α-Amylase and α-Glucosidase Inhibitory Activities of 1,2,4-Triazole Derivatives

| Enzyme | IC₅₀ Range of Derivatives (µM) | Standard Drug | Standard IC₅₀ (µM) |

|---|---|---|---|

| α-Amylase | 0.70 ± 0.05 to 35.70 ± 0.80 | Acarbose | 10.30 ± 0.20 |

Anti-lipase Activity Investigations

Pancreatic lipase (B570770) is a critical enzyme in the digestion and absorption of dietary fats, making it a prime target for anti-obesity drugs. nih.govnih.gov Research into substituted 1,2,4-triazole derivatives has revealed their potential as lipase inhibitors. nih.gov In one study, a series of new heterocyclic compounds were synthesized and screened for their anti-lipase activities. nih.govnih.gov

Among the tested molecules, one compound emerged as the most potent inhibitor with an IC₅₀ value of 112.3 ± 5.1 µM. nih.gov For comparison, the reference inhibitor Orlistat has an IC₅₀ value of 0.050 µM. nih.gov Molecular docking studies supported these findings, indicating that the most active compound binds to the enzyme's active site through weak interactions with key amino acid residues. nih.govnih.gov Another study on 1,2,4-triazol-5(3)-one derivatives also identified compounds with considerable anti-lipase activity, with one derivative showing an IC₅₀ of 1.45 ± 0.12 μM, comparable to Orlistat. researchgate.net

Table 4: Anti-lipase Activity of 1,2,4-Triazole Derivatives

| Compound Series | Most Potent IC₅₀ (µM) | Reference Inhibitor | Reference IC₅₀ (µM) |

|---|---|---|---|

| Substituted 1,2,4-triazoles | 112.3 ± 5.1 | Orlistat | 0.050 |

Antimicrobial and Quorum Sensing Modulation

Activity Against Bacterial Strains (e.g., Staphylococcus aureus)

Hybrid molecules incorporating both benzimidazole and triazole moieties have been shown to possess significant antibacterial properties. researchgate.net A number of these derivatives have exhibited pronounced activity against Staphylococcus aureus. researchgate.net For instance, certain compounds showed activity that was 35 to 75% of that of a standard drug against S. aureus. researchgate.net One particular derivative demonstrated a minimum inhibitory concentration (MIC) of 12.5 μmol/mL against this bacterium. researchgate.net

Other research on 1,2,4-triazole derivatives has also confirmed their antibacterial potential against a range of both Gram-positive and Gram-negative bacteria. Some thione-substituted triazoles were found to be equipotent with the standard drug ampicillin (B1664943) against S. aureus, with an MIC of 1.56 µg/mL. Furthermore, certain newly synthesized 1,2,4-triazole compounds were effective against various standard, environmental, and medical bacterial strains, including Staphylococcus aureus ATCC 29213.

Table 5: Antibacterial Activity of Benzimidazole-Triazole and 1,2,4-Triazole Derivatives against Staphylococcus aureus

| Compound Type | MIC | Standard Drug |

|---|---|---|

| Benzimidazole-Triazole Hybrid | 12.5 μmol/mL | Not Specified |

Inhibition of Quorum Sensing in Pseudomonas aeruginosa

Quorum sensing (QS) is a cell-to-cell communication system that bacteria like Pseudomonas aeruginosa use to regulate virulence factor production and biofilm formation. researchgate.net Disrupting this system is a promising anti-virulence strategy. Pharmacological inhibition of the P. aeruginosa QS regulator MvfR (PqsR) using a benzamide-benzimidazole compound has been shown to interfere with biofilm formation and increase the biofilm's sensitivity to antibiotics. researchgate.net

Studies on other benzimidazole derivatives have demonstrated their ability to inhibit QS-controlled virulence factors in P. aeruginosa PA01, such as the production of elastase and pyocyanin, as well as swarming motility. researchgate.net The inhibition of violacein (B1683560) production in Chromobacterium violaceum is often used as a reporter system for QS inhibition. Benzimidazole derivatives have shown acceptable anti-quorum sensing activity against Chromobacterium violacium ATCC 12472. This indicates that these compounds can interfere with the signaling pathways that control virulence in pathogenic bacteria.

Table 6: List of Compounds Mentioned

| Compound Name/Class |

|---|

| This compound |

| N-Acyl Hydrazone-Benzimidazole Derivatives |

| Phenolic Mono and Bis-Mannich Bases |

| Acetazolamide |

| Thiourea |

| Hydroxyurea |

| 1,2,4-Triazole-bearing bis-Hydrazone Derivatives |

| Acarbose |

| Substituted 1,2,4-Triazole Derivatives |

| Orlistat |

| 1,2,4-triazol-5(3)-one Derivatives |

| Thione-substituted Triazoles |

| Ampicillin |

Structure Activity Relationship Sar Elucidation for 2 1,2,4 Triazol 4 Yl 1h Benzimidazole Analogs

Rational Design and Synthesis of Analogs for SAR Probing

The rational design of 2-(1,2,4-triazol-4-yl)-1H-benzimidazole analogs is rooted in the principle of pharmacophore hybridization. This strategy involves covalently linking the benzimidazole (B57391) and 1,2,4-triazole (B32235) moieties, both of which are well-established pharmacophores known for a wide range of biological activities. nih.govacs.orgnih.gov The benzimidazole ring is a structural isostere of natural purines, allowing it to interact with various biopolymer targets, while the 1,2,4-triazole ring is a key feature in numerous successful antifungal and anticancer drugs. acs.orgnih.govresearchgate.netfrontiersin.org

The design process often focuses on several key considerations:

Hybrid Pharmacophore Strategy : Combining the benzimidazole and triazole scaffolds is a deliberate attempt to develop agents with potentially synergistic or multi-target mechanisms of action. nih.govnih.gov

Target-Specific Design : Analogs are frequently designed to inhibit specific enzymes crucial for pathogen or cancer cell survival, such as lanosterol (B1674476) 14α-demethylase (CYP51) in fungi or receptor tyrosine kinases like EGFR and VEGFR-2 in cancer cells. frontiersin.orgnih.govnih.gov

Systematic Substitution : The introduction of a variety of substituents on both the benzimidazole and triazole rings, as well as on any linking groups, is a primary method for probing the SAR. nih.govnih.govresearchgate.net These modifications are intended to modulate electronic properties, steric bulk, lipophilicity, and hydrogen-bonding capacity to optimize interactions with the biological target. nih.govnih.gov

The synthesis of these analogs is typically achieved through multi-step sequences. A common synthetic approach begins with the formation of the benzimidazole core, which is subsequently functionalized to allow for the attachment of the triazole ring.

A representative synthetic pathway can be outlined as follows:

Benzimidazole Formation : A substituted 4-aminobenzoic acid is reacted to form a benzimidazole ring, often incorporating a cyano or halo-substituent at the 5-position. nih.gov

Hydrazide Formation : The carboxyl group of the benzimidazole-containing intermediate is converted into a carbohydrazide (B1668358) by treatment with hydrazine (B178648) hydrate (B1144303). nih.gov

Thiosemicarbazide (B42300) Synthesis : The resulting hydrazide is reacted with an appropriate isothiocyanate (e.g., phenyl isothiocyanate) to yield a thiosemicarbazide derivative. nih.gov

Triazole Ring Cyclization : The thiosemicarbazide undergoes base-catalyzed intramolecular cyclization to form the 5-mercapto-1,2,4-triazole ring. nih.gov

Final Analog Synthesis : The thiol group on the triazole ring serves as a nucleophilic handle for coupling with various electrophiles, such as substituted 2-bromoacetophenones, to generate the final library of analogs. nih.gov

Alternative methods, such as the microwave-assisted cyclization of thiourea (B124793) derivatives, have also been employed to afford the benzimidazole core efficiently. acs.orgnih.gov These synthetic strategies provide the flexibility needed to generate a diverse set of molecules for comprehensive SAR studies.

Correlational Analysis Between Structural Modifications and Biological Outcomes

Systematic structural modifications of the this compound scaffold have led to a clear correlation between chemical structure and biological activity, particularly against fungal pathogens and cancer cell lines.

Antifungal Activity:

The antifungal potency of these compounds is often linked to their ability to inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govscispace.com SAR studies have highlighted several critical structural features for antifungal efficacy.

Substitution on the Benzimidazole Ring : The presence of an electron-withdrawing group, such as a cyano (-CN) group, at the 5-position of the benzimidazole ring has been shown to be favorable for antifungal activity. nih.gov

Substitution at N-4 of the Triazole Ring : Replacing smaller alkyl groups with a phenyl ring at the N-4 position of the 1,2,4-triazole has been explored to enhance potency. nih.gov

Substitution on the Terminal Phenyl Ring : The nature and position of substituents on a terminal phenyl ring, typically attached via a thioether linkage to the triazole, are paramount. Halogen substitutions are particularly significant. For instance, compounds featuring a 2,4-difluorophenyl or a 4-chlorophenyl moiety exhibit potent activity against various Candida species, with some analogs demonstrating minimum inhibitory concentrations (MICs) superior to the reference drug fluconazole (B54011). nih.govresearchgate.net

The following table summarizes the antifungal activity of representative analogs against C. glabrata.

| Compound | Benzimidazole R1 (Position 5) | Triazole R2 (Position 4) | Terminal Phenyl R3 | MIC (μg/mL) vs. C. glabrata |

| 6b | -CN | Phenyl | 4-Fluorophenyl | 0.97 |

| 6i | -CN | Phenyl | 4-Chlorophenyl | 0.97 |

| 6j | -CN | Phenyl | 4-Bromophenyl | 0.97 |

| Voriconazole (B182144) | N/A | N/A | N/A | 1 |

| Fluconazole | N/A | N/A | N/A | 16 |

| Data sourced from studies on benzimidazole-1,2,4-triazole derivatives. nih.govresearchgate.net |

Anticancer Activity:

For anticancer applications, analogs have been designed as multi-target inhibitors, often targeting pathways involving EGFR, VEGFR-2, and Topoisomerase II. nih.gov

Nature of the Linker : The spacer connecting the benzimidazole and triazole nuclei can play a crucial role. Studies have suggested that a shorter carbon spacer between the two heterocyclic rings is favorable for cytotoxic activity. nih.gov

Substitution on Arylidene Moiety : When an arylidene group is incorporated into the structure, the electronic nature of its substituents significantly impacts activity. The presence of electron-donating groups, such as 3,4-dimethoxy, 4-dimethylamino, or 4-hydroxy-3-methoxy, has been shown to enhance antitumor activity against MCF-7 and HeLa cancer cell lines compared to unsubstituted or electron-withdrawing group-substituted derivatives. nih.gov

The table below illustrates the effect of substituents on the anticancer activity of selected benzimidazole-triazole hybrids against the MCF-7 breast cancer cell line.

| Compound | Linker/Series | Arylidene Substituent (R) | IC₅₀ (µM) vs. MCF-7 |

| 6b | Arylidene | Unsubstituted | 15.34 |

| 6c | Arylidene | 4-Chloro (EWG) | 12.11 |

| 6d | Arylidene | 3-Bromo (EWG) | 13.43 |

| 6e | Arylidene | 3,4-Dimethoxy (EDG) | 2.54 |

| 6g | Arylidene | 4-Hydroxy, 3-Methoxy (EDG) | 1.88 |

| Data sourced from research on benzimidazole-triazole hybrids as anticancer agents. nih.gov |

Identification of Key Pharmacophoric Elements for Potency and Selectivity

The analysis of SAR data, often complemented by in silico molecular docking studies, has enabled the identification of key pharmacophoric elements essential for the biological activity of this compound derivatives.

The Benzimidazole NH : The N-H proton of the benzimidazole ring is a critical hydrogen bond donor. nih.gov Molecular docking studies of potent anticancer analogs have shown this group forming a key hydrogen bond with the side-chain oxygen of Thr830 in the hinge region of the EGFR kinase domain. frontiersin.org

Aromatic Systems : The fused benzene (B151609) ring of the benzimidazole scaffold and various phenyl substituents contribute to binding through hydrophobic and π-π stacking interactions with aromatic amino acid residues in the target's active site. nih.gov The specific orientation of these rings is crucial for achieving high potency.

Hydrogen Bond Acceptors/Donors : Functional groups on the periphery of the molecule, such as the cyano group on the benzimidazole ring or ether/hydroxyl groups on terminal phenyl rings, serve as additional hydrogen bond acceptors or donors. nih.govnih.gov These groups can form specific interactions with residues at the solvent-exposed entrance of the binding pocket, enhancing affinity and selectivity. For example, docking studies of anticancer hybrids revealed hydrogen bonding between a methoxy (B1213986) substituent and the Lys721 residue in the EGFR active site. frontiersin.org

Coordination Chemistry and Metal Complexation of 2 1,2,4 Triazol 4 Yl 1h Benzimidazole As a Ligand

Synthesis and Characterization of Metal-Ligand Complexes

No specific methods for the synthesis and characterization of metal complexes with 2-(1,2,4-triazol-4-yl)-1H-benzimidazole have been reported in the available literature.

Elucidation of Coordination Modes and Geometries (e.g., Bridging, Bidentate, Tridentate)

There is no available data from techniques such as X-ray crystallography to determine the coordination modes and geometries of metal complexes formed with this compound.

Spectroscopic Characterization of Metal-Ligand Interactions (e.g., UV-Vis, ESR, Magnetic Susceptibility)

Spectroscopic data from UV-Vis, ESR, or magnetic susceptibility measurements for metal complexes of this compound are not available in the current body of scientific literature.

Investigation of Photoluminescent Properties of Coordination Compounds

There are no published studies investigating the photoluminescent properties of coordination compounds derived from this compound.

Supramolecular Chemistry and Host Guest Recognition of 2 1,2,4 Triazol 4 Yl 1h Benzimidazole

Formation and Characterization of Inclusion Complexes (e.g., with Cucurbiturils)

The ability of 2-(1,2,4-triazol-4-yl)-1H-benzimidazole and its derivatives to form stable inclusion complexes with macrocyclic hosts like cucurbit[n]urils (CB[n]) has been a subject of detailed investigation. Cucurbiturils are barrel-shaped molecules with a hydrophobic inner cavity and two polar, carbonyl-lined portals. This structure makes them excellent hosts for guest molecules that have complementary hydrophobic and charged or polar regions.

Computational studies and experimental analyses of similar benzimidazole (B57391) derivatives show that complexation with cucurbit researchgate.neturil (CB researchgate.net) typically involves the encapsulation of the hydrophobic part of the guest—the benzimidazole and its attached phenyl group—within the host's cavity. researchgate.netbohrium.com The stability of these complexes is significantly influenced by the interactions between the guest's heterocyclic nitrogen atoms and the polar carbonyl portals of the cucurbituril (B1219460). bohrium.com Molecular dynamics simulations indicate that the primary binding event is the insertion of the guest's hydrophobic benzene (B151609) ring into the CB researchgate.net cavity. researchgate.netbohrium.com

The formation and stoichiometry of these host-guest complexes are commonly characterized using various analytical techniques. 1H NMR spectroscopy is a powerful tool, as the chemical shifts of the guest's protons change upon encapsulation within the host's cavity. researchgate.netmdpi.com Isothermal titration calorimetry (ITC) provides thermodynamic data on the binding process, such as the binding constant (K) and enthalpy changes (ΔH). researchgate.netmdpi.com X-ray crystallography can offer definitive structural evidence of the inclusion mode in the solid state, showing precisely how the guest molecule is oriented within the host's cavity. researchgate.net

For instance, studies on a benzimidazolyl benzyl (B1604629) viologen derivative with CB researchgate.net confirmed the formation of a stable 1:1 inclusion complex. rsc.org The investigation of various benzimidazole derivatives with tetramethyl cucurbit acs.orguril (TMeQ acs.org) also revealed the formation of 1:1 host-guest complexes where the aromatic rings of the guests were situated inside the host's cavity. researchgate.net

| Host Molecule | Guest Type | Primary Interaction Site | Characterization Methods | Key Finding |

|---|---|---|---|---|

| Cucurbit researchgate.neturil (CB researchgate.net) | Benzimidazole Derivatives | Hydrophobic benzene/benzimidazole moiety | Molecular Dynamics (MD), DFT Calculations | Encapsulation of the hydrophobic portion within the CB researchgate.net cavity is the primary mode of complexation. researchgate.netbohrium.com |

| Cucurbit nih.govuril (Q nih.gov) | Phenylpyridinium Derivatives | Phenylpyridinium salt moiety | 1H NMR, Mass Spectrometry, ITC | Formation of a 1:2 inclusion complex observed in aqueous solution. mdpi.com |

| Tetramethyl cucurbit acs.orguril (TMeQ acs.org) | Benzimidazole Derivatives | Aromatic ring moieties | 1H NMR, X-ray Crystallography | Formation of stable 1:1 host-guest inclusion complexes confirmed. researchgate.net |

Analysis of Non-Covalent Driving Forces (e.g., Hydrogen Bonding, π-π Stacking, Ion-Dipole Interactions)

The formation of supramolecular structures involving this compound is governed by a combination of non-covalent interactions. The interplay of these forces dictates the stability and geometry of the resulting assemblies.

π-π Stacking: The planar aromatic systems of the benzimidazole and triazole rings are capable of engaging in π-π stacking interactions. These interactions, which arise from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, are crucial for stabilizing larger assemblies. Studies on metal complexes incorporating triazole-containing ligands have demonstrated the presence of π···π stacking interactions between adjacent benzene and triazole rings. researchgate.net The benzimidazole moiety itself is known to participate in π–π interactions, contributing to the stability of both molecular crystals and biological complexes. nih.gov

Ion-Dipole Interactions: When interacting with charged species, such as metal ions or protonated hosts/guests, ion-dipole interactions become significant. In the context of cucurbituril complexes, the interaction between a cation (like a protonated guest) and the electron-rich carbonyl portals of the host is a classic example of an ion-dipole force. bohrium.com Computational studies have shown that for protonated benzimidazole derivatives, these electrostatic interactions are the dominant contribution to the Gibbs energy of complexation with CB researchgate.net. bohrium.com Similarly, in certain supramolecular assemblies, ion-dipole interactions between metal-containing anions and the cucurbituril host can facilitate the formation of higher-order structures. researchgate.net

| Non-Covalent Force | Participating Moieties | Description | Reference Finding |

|---|---|---|---|

| Hydrogen Bonding | Benzimidazole N-H (donor), Triazole & Benzimidazole N atoms (acceptors) | Directional interaction crucial for forming defined molecular chains and layers. | N—H⋯N hydrogen bonds link molecules into chains in the crystal structure of a similar compound. iucr.orgnih.gov |

| π-π Stacking | Benzimidazole ring, Phenyl group, Triazole ring | Stabilizes structures by parallel or offset stacking of aromatic rings. | Observed between adjacent benzene and triazole rings in related metal complexes. researchgate.net |

| Ion-Dipole Interactions | Heterocyclic N atoms, Polar guest/host sites | Electrostatic attraction between a charged ion and a polar molecule. | Dominant contribution to binding energy for protonated guests in CB researchgate.net complexes. bohrium.com |

Self-Assembly into Higher-Order Supramolecular Architectures

The same non-covalent forces that drive host-guest recognition also enable this compound to self-assemble into well-defined, higher-order structures. The directionality and specificity of these interactions allow for the programmed assembly of molecules into one-, two-, or three-dimensional networks.

Crystal engineering studies of related benzimidazole-triazole structures reveal a clear pathway to supramolecular construction. As observed with 2-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-benzimidazole, the primary N—H⋯N hydrogen bonds link molecules end-to-end, forming one-dimensional (1D) chains. iucr.orgnih.gov

These primary chains can then be organized into more complex architectures through weaker interactions. For example, in the structure of 2-({4-[4-(1H-Benzimidazol-2-yl)phenyl]-1H-1,2,3-triazol-1-yl}methoxy)ethanol, intermolecular hydrogen bonds first create zigzag chains. nih.gov These chains are subsequently connected by different hydrogen bonds to form two-dimensional (2D) layers. nih.gov Finally, these layers are linked by weak C—H⋯O contacts, extending the structure into a three-dimensional (3D) framework. nih.gov The combination of strong, directional hydrogen bonds and weaker, less directional forces like π-π stacking and van der Waals interactions provides a hierarchical approach to building complex supramolecular solids. researchgate.net This self-assembly behavior is fundamental to the design of new materials with tailored properties based on the benzimidazole-triazole scaffold.

Applications in Advanced Materials Science

Evaluation as Corrosion Inhibitors for Metallic Surfaces

The investigation into 2-(1,2,4-triazol-4-yl)-1H-benzimidazole as a corrosion inhibitor for metallic surfaces is an area that leverages the known properties of its constituent heterocycles. Both benzimidazole (B57391) and 1,2,4-triazole (B32235) derivatives are recognized as effective corrosion inhibitors due to the presence of nitrogen heteroatoms and π-electron systems, which can coordinate with metal surfaces to form a protective film. acs.orgnih.govnih.govresearchgate.net This film acts as a barrier to corrosive agents.

Integration into Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Photovoltaic Cells)

Organic compounds featuring heterocyclic systems are integral to the advancement of optoelectronic devices, serving as emitters, host materials, or charge-transporting layers in technologies like Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells. mdpi.com The rigid, aromatic structures of benzimidazole and 1,2,4-triazole derivatives make them candidates for such applications. mdpi.comnih.govmdpi.com Triazole derivatives, for example, are known for their good hole-blocking and electron-transporting capabilities. researchgate.net

Specific research on the integration of this compound into optoelectronic devices has not been reported. The development of materials for OLEDs often involves synthesizing derivatives with specific functional groups to tune their electronic properties, solubility, and thermal stability. For instance, platinum(II) complexes incorporating a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand have been successfully used to create efficient green OLEDs. rsc.org Similarly, various benzimidazole derivatives have been explored as components in OLEDs. mdpi.com These studies provide a basis for the potential utility of the benzimidazole-triazole scaffold, but the specific performance metrics—such as luminescence efficiency, charge carrier mobility, and device lifetime—for this compound are currently undocumented.

Luminescent Materials and Chemical Sensing

The inherent photophysical properties of aromatic heterocycles often lead to applications as luminescent materials and in chemical sensing. The extended π-conjugation in molecules containing benzimidazole and triazole rings can result in fluorescence. nih.govmdpi.comrsc.org The luminescence of these compounds can be sensitive to their environment, making them suitable for detecting specific ions or molecules.

While there is a broad interest in the luminescent properties of 4H-1,2,4-triazole derivatives and benzimidazole-based structures, specific photophysical data for this compound are absent from the scientific literature. nih.govmdpi.comdocumentsdelivered.comresearchgate.net Studies on related compounds show that structural modifications can significantly impact their luminescent properties, including emission wavelengths and quantum yields. nih.govmdpi.com For example, novel Zn(II) complexes based on 1H-benzimidazole-2-yl hydrazone ligands exhibit excitation-dependent and mechanochromic luminescence. mdpi.com Another study demonstrated that the luminescence of 2-(2-hydroxyphenyl)-1H-benzimidazole can be tuned by incorporating it into a zeolitic imidazolate framework (ZIF-8). rsc.org These examples highlight the potential of the core structure for creating functional luminescent materials. However, without direct experimental investigation, the specific absorption and emission spectra, quantum efficiency, and potential for this compound in chemical sensing applications remain speculative.

Future Research Directions and Prospects

Development of Novel Synthetic Methodologies with Enhanced Efficiency

Future synthetic research will likely focus on overcoming the limitations of traditional multi-step reactions, moving towards more efficient, cost-effective, and environmentally benign processes. Key prospects lie in the adoption of green chemistry principles and advanced catalytic systems.

Microwave-assisted organic synthesis (MAOS) stands out as a significant area for development, as it can dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds. acs.orgnih.gov Similarly, the use of ultrasonic irradiation, potentially with reusable nanocatalysts like ZnFe2O4, offers an energy-efficient and scalable method for one-pot synthesis of benzimidazole (B57391) derivatives. doi.org The development of one-pot procedures, such as those utilizing palladium-catalyzed Sonogashira coupling and heteroannulation reactions, will be crucial for streamlining the synthesis of complex benzimidazole-triazole hybrids from simple precursors. tandfonline.com Furthermore, the exploration of novel, biodegradable catalysts, such as aqueous boric acid or even lemon juice, aligns with the principles of green chemistry by minimizing the use of hazardous reagents and solvents. chemmethod.comscispace.com

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, improved purity. acs.orgnih.gov | Optimization of reaction conditions for specific derivatives. |

| Ultrasonic Irradiation | Energy efficiency, use of reusable catalysts, scalability. doi.org | Development of novel nanocatalyst systems. |

| One-Pot Reactions | Reduced workup steps, cost-effectiveness, time-saving. tandfonline.com | Palladium-catalyzed cross-coupling reactions. |

| Green Catalysis | Environmentally benign, low cost, use of renewable resources. chemmethod.comscispace.com | Exploration of biocatalysts and aqueous reaction media. |

Discovery of New Biological Targets and Therapeutic Applications

While the benzimidazole-triazole scaffold is known for a range of biological activities, future research is poised to identify novel molecular targets and expand its therapeutic utility. nih.govwisdomlib.org The structural similarity of benzimidazole to purine (B94841) nucleotides suggests that derivatives can interact with a wide array of biomolecules. frontiersin.orgresearchgate.net

A primary focus will remain on oncology, with prospects for targeting kinases beyond those already established. Research into benzimidazole-triazole hybrids has identified potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Topoisomerase I/II. nih.govtandfonline.comacs.orgnih.gov Future work could explore targeting mutant forms of these enzymes, such as EGFRT790M, to overcome drug resistance in cancer therapy. acs.org Another promising avenue is the investigation of G-quadruplex DNA as a target; specific benzimidazole-triazole hybrids have shown selective binding to G-quadruplex structures in oncogene promoters, inducing apoptosis in cancer cells. nih.gov

Beyond cancer, there is significant potential in developing novel antifungal agents that target enzymes like 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.govresearchgate.net The scaffold also shows promise for developing new antibacterial agents by targeting enzymes like DNA gyrase, and for creating antiviral and anti-inflammatory drugs. nih.govijpsjournal.comnih.gov

| Potential Target | Therapeutic Area | Rationale |

| Mutant EGFR (e.g., T790M) | Oncology | Overcoming acquired resistance to existing cancer therapies. acs.org |

| G-Quadruplex DNA | Oncology | Targeting oncogene promoter sequences to induce apoptosis. nih.gov |

| 14α-Demethylase | Infectious Disease | Development of new antifungal agents with a specific mechanism of action. nih.gov |

| DNA Gyrase | Infectious Disease | Creation of novel antibacterial agents to combat drug-resistant strains. ijpsjournal.com |

| TNF-α | Inflammation | Designing new anti-inflammatory agents by targeting key cytokines. nih.gov |

Design of Multi-Targeted Hybrid Molecules for Complex Diseases

The strategy of molecular hybridization—chemically linking two or more distinct pharmacophores—is a central future direction for the 2-(1,2,4-triazol-4-yl)-1H-benzimidazole scaffold. This approach aims to create single molecules that can modulate multiple biological targets simultaneously, a promising strategy for treating complex multifactorial diseases like cancer and inflammatory disorders. wisdomlib.orgnih.govresearchgate.net

By combining the benzimidazole-triazole core with other known bioactive moieties, researchers can design multi-target inhibitors with potentially synergistic effects and a reduced likelihood of drug resistance. nih.govresearchgate.net For instance, hybrids have been designed to concurrently inhibit EGFR, VEGFR-2, and Topoisomerase II, attacking cancer through different mechanisms. nih.govtandfonline.com Future designs could involve integrating pharmacophores known to inhibit other key cancer-related pathways or combining anti-inflammatory (e.g., COX/LOX inhibitor) and anticancer functionalities. nih.gov This approach allows for the development of therapeutics that can address the intricate and interconnected signaling pathways involved in complex pathologies.

| Hybridization Strategy | Targeted Disease | Potential Mechanism |

| Integration with Kinase Inhibitors | Cancer | Simultaneous inhibition of EGFR and VEGFR-2 pathways to block proliferation and angiogenesis. nih.govresearchgate.net |

| Combination with DNA Intercalators | Cancer | Dual action of enzyme inhibition (e.g., Topoisomerase) and direct DNA interaction. nih.gov |

| Fusion with Anti-inflammatory Pharmacophores | Inflammatory Diseases | Concurrent inhibition of multiple inflammatory targets like COX, LOX, and TNF-α. nih.gov |

| Linking with Antiviral Moieties | Viral Infections | Creating agents that may interfere with multiple stages of a viral life cycle. nih.gov |

Computational-Experimental Integration for Predictive Design

The integration of computational chemistry with experimental synthesis will be indispensable for the rational design and optimization of future this compound derivatives. In silico techniques offer a powerful toolkit for predicting biological activity, understanding drug-receptor interactions, and assessing pharmacokinetic properties before committing to resource-intensive laboratory synthesis. ijpsjournal.com

Molecular docking studies are crucial for elucidating the potential binding modes and affinities of designed compounds within the active sites of biological targets like EGFR, 14α-demethylase, or topoisomerase. nih.govijpsjournal.comnih.gov This allows for the structure-based design of more potent and selective inhibitors. Furthermore, Density Functional Theory (DFT) methods can be used to calculate the electronic properties of new molecules, providing insights into their chemical reactivity and stability. acs.org

Pharmacophore-based screening of large virtual libraries of benzimidazole-triazole hybrids can rapidly identify promising candidates for synthesis. nih.gov Following virtual screening, ADME (absorption, distribution, metabolism, and excretion) and toxicity predictions help to evaluate the drug-likeness and potential safety of the lead compounds, ensuring that research efforts are focused on molecules with the highest probability of success. acs.orgijpsjournal.comnih.gov

| Computational Tool | Application in Drug Design | Specific Outcome |